

N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: *N*-(5-Amino-2-methoxyphenyl)butanamide

Cat. No.: B1356454

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Disclaimer: This document provides a technical guide on the potential research applications of **N-(5-Amino-2-methoxyphenyl)butanamide** based on the analysis of structurally related compounds. As of the latest literature review, no specific biological activity or direct research applications have been published for **N-(5-Amino-2-methoxyphenyl)butanamide** itself. The information presented herein is intended to serve as a scientifically grounded starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

Core Compound Analysis

N-(5-Amino-2-methoxyphenyl)butanamide is a chemical compound with the molecular formula $C_{11}H_{16}N_2O_2$ and a molecular weight of 208.26 g/mol. Its structure features a butanamide group attached to a 5-amino-2-methoxyphenyl ring. While this specific molecule is available from commercial suppliers for "proteomics research," no peer-reviewed studies detailing its use in this or any other application were identified.

Table 1: Physicochemical Properties of **N-(5-Amino-2-methoxyphenyl)butanamide**

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂	PubChem
Molecular Weight	208.26 g/mol	PubChem
IUPAC Name	N-(5-amino-2-methoxyphenyl)butanamide	PubChem
CAS Number	34102-12-8	PubChem

Inferred Potential Research Applications from Analogues

Based on the biological activities of structurally similar molecules, **N-(5-Amino-2-methoxyphenyl)butanamide** could serve as a valuable scaffold or starting point for the development of novel therapeutic agents in several key areas.

Antimicrobial Drug Discovery

Derivatives of N-aryl amides and related structures have demonstrated notable antimicrobial and antifungal properties. The core structure of **N-(5-Amino-2-methoxyphenyl)butanamide** presents a template that can be modified to explore and optimize this potential.

Hypothetical Research Workflow for Antimicrobial Screening:



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Caption: Hypothetical workflow for antimicrobial drug discovery starting from the **N-(5-Amino-2-methoxyphenyl)butanamide** scaffold.

Anticancer Agent Development

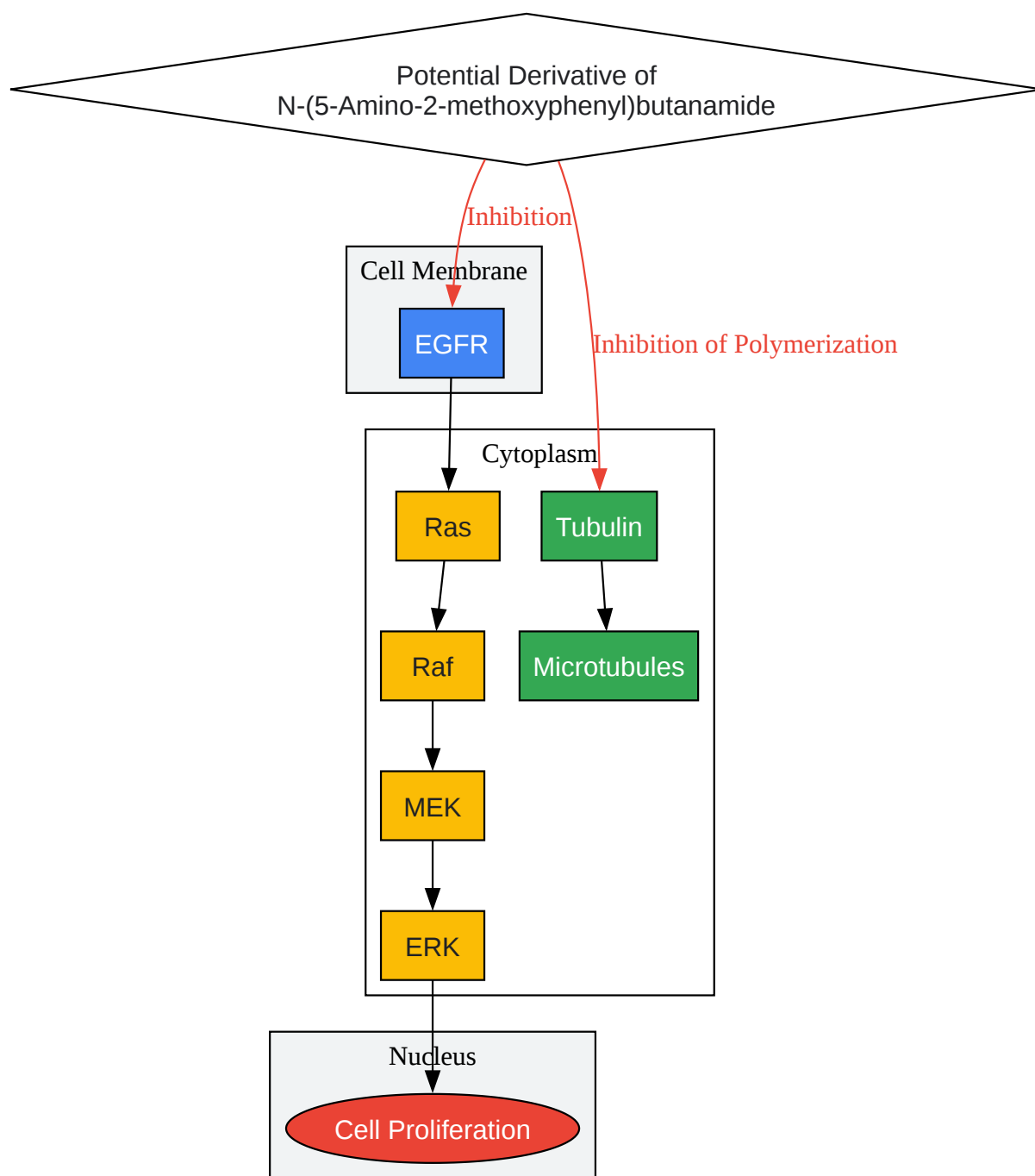
Numerous studies have highlighted the antiproliferative effects of compounds containing N-phenylamide and related motifs. These compounds can interfere with various cellular signaling pathways crucial for cancer cell growth and survival.

Potential Anticancer Mechanisms of Action:

The structural features of **N-(5-Amino-2-methoxyphenyl)butanamide** suggest that its derivatives could potentially target pathways such as:

- **Epidermal Growth Factor Receptor (EGFR) Signaling:** Some anilino-pyrimidine compounds, which share structural similarities, are known EGFR inhibitors.
- **Tubulin Polymerization:** Chalcones and other related structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway Intervention:



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Caption: Potential intervention points of **N-(5-Amino-2-methoxyphenyl)butanamide** derivatives in cancer cell signaling pathways.

Experimental Protocols: Foundational Methodologies for Analogue Synthesis and Screening

While no protocols exist for the target compound, the following are generalized methodologies adapted from research on structurally related molecules.

General Synthesis of N-Aryl Amide Derivatives

Objective: To synthesize a library of derivatives based on the **N-(5-Amino-2-methoxyphenyl)butanamide** scaffold for biological screening.

Materials:

- **N-(5-Amino-2-methoxyphenyl)butanamide**
- Various acyl chlorides or carboxylic acids
- Coupling agents (e.g., EDC, HOBt)
- Anhydrous solvents (e.g., DMF, DCM)
- Bases (e.g., triethylamine, DIPEA)
- Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

- Acylation of the Amino Group:
 - Dissolve **N-(5-Amino-2-methoxyphenyl)butanamide** in an anhydrous solvent like DCM.
 - Add a base such as triethylamine.
 - Cool the mixture in an ice bath.

- Slowly add the desired acyl chloride and stir the reaction at room temperature until completion (monitored by TLC).
- Wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.
- Amide Coupling with Carboxylic Acids:
 - Dissolve the desired carboxylic acid in an anhydrous solvent like DMF.
 - Add coupling agents such as EDC and HOBt, and stir for a few minutes.
 - Add a solution of **N-(5-Amino-2-methoxyphenyl)butanamide** and a base like DIPEA.
 - Stir the reaction at room temperature until completion.
 - Extract the product with an appropriate solvent and purify by column chromatography.

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.

Materials:

- Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
- Bacterial or fungal strains
- Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
- 96-well microtiter plates
- Spectrophotometer or plate reader

Procedure:

- Prepare a stock solution of each test compound.
- In a 96-well plate, perform serial two-fold dilutions of the compounds in the growth medium.
- Prepare a standardized inoculum of the microorganism.
- Add the inoculum to each well of the microtiter plate.
- Include positive (microorganism with no compound) and negative (medium only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Conclusion and Future Directions

N-(5-Amino-2-methoxyphenyl)butanamide represents an unexplored chemical entity with potential for development in various therapeutic areas, most notably as a scaffold for novel antimicrobial and anticancer agents. The lack of existing research presents a unique opportunity for discovery. Future research should focus on the synthesis of a diverse library of its derivatives and their systematic screening against a wide range of biological targets. Subsequent structure-activity relationship studies will be crucial in identifying potent and selective lead compounds for further preclinical development. The workflows and methodologies outlined in this guide provide a foundational framework for initiating such research endeavors.

- To cite this document: BenchChem. [N-(5-Amino-2-methoxyphenyl)butanamide: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356454#n-5-amino-2-methoxyphenyl-butanamide-potential-research-applications>]

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